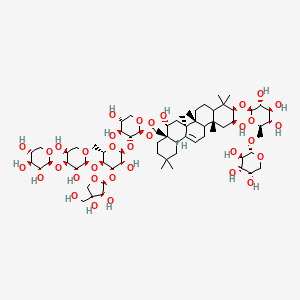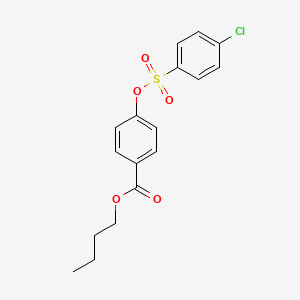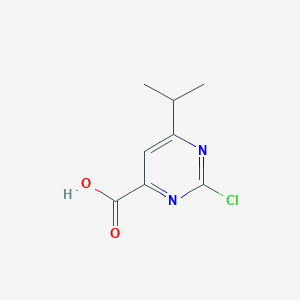
Astersaponin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Astersaponin A is a type of triterpene glycoside . It is derived from the Aster tataricus plant . The molecular formula of this compound is C67H108O34 .
Synthesis Analysis
This compound can be isolated from the EtOH extract of Aster koraiensis . The structure of this compound was characterized by spectroscopic methods, ECD calculation, and acid hydrolysis .Molecular Structure Analysis
The molecular structure of this compound was identified through MS and 1D NMR spectroscopic data . The triterpenoid saponin was identified as Astersaponin I .Chemical Reactions Analysis
This compound was isolated from the EtOH extract of Aster koraiensis . The structure of this compound was characterized by spectroscopic methods, ECD calculation, and acid hydrolysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1456.672 . It has a melting point of 223–224°C (in aq. MeOH) . The optical rotation is [α]23D -44.4° (c 1.1, MeOH) .科学的研究の応用
1. Neurodegenerative Disease Applications
Astersaponin A, particularly in the form of Astersaponin I, shows promising applications in the treatment of neurodegenerative diseases. Research has indicated its role in inducing autophagy, a self-degradative process critical for balancing sources of energy at critical times in development and in response to nutrient stress. This autophagy induction could be beneficial in neurodegenerative diseases like Parkinson's disease. Astersaponin I has been found to significantly increase the expression of LC3-II in SH-SY5Y cells, indicating autophagy induction (Kwon et al., 2019). Further studies have explored the neuroprotective effects of Astersaponin I on in vitro and in vivo Parkinson's disease models, suggesting its potential as a therapeutic candidate (Zhang et al., 2021).
2. Anti-inflammatory and Immunomodulatory Effects
This compound has shown potential in exerting anti-inflammatory effects. Research on the roots of Aster tataricus, containing astersaponins, revealed significant expectorant, antitussive, and anti-inflammatory effects, suggesting the role of astersaponins in these activities (Yu et al., 2015). Another study found that aster saponins exhibited potential anti-inflammatory activities by inhibiting nitric oxide formation in murine macrophages (Su et al., 2019).
3. Antioxidant and Anti-cancer Properties
Saponins, including this compound, have been associated with antioxidant and anti-cancer properties. Research highlights the roles of dietary saponins, including this compound, in cancer prevention and inhibition through mechanisms such as apoptosis, autophagy, cell cycle arrest, anti-proliferation, anti-metastasis, and anti-angiogenesis (Zhou et al., 2021). The potential of this compound in activating transcriptional pathways such as the NSAID-activated gene, which possesses anticarcinogenic and proapoptotic properties, has also been explored (Auyeung et al., 2009).
4. Role in Triterpene Biosynthesis and Biological Activities
This compound, as a triterpene, contributes to the diverse group of triterpenes found in plants. These compounds are involved in surface waxes, membranes, and potentially act as signaling molecules. The complex biosynthesis and diverse biological activities of triterpenes, including saponins like this compound, have been a subject of research, highlighting their applications in food, health, and industrial biotechnology sectors (Thimmappa et al., 2014).
作用機序
Astersaponin A has been found to have antiviral properties. It inhibits SARS-CoV-2 infection by blocking membrane fusion, which allows the viruses to invade the host cells . It has been proposed that this compound can be a broad-spectrum antiviral agent against the current COVID-19 pandemic and future outbreaks of novel viral pathogens .
特性
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10R,11S,12aR,14bS)-5,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H108O34/c1-25-47(96-55-45(83)48(32(73)21-90-55)97-54-43(81)38(76)30(71)19-89-54)49(98-59-51(85)66(87,23-68)24-93-59)46(84)57(94-25)99-50-39(77)31(72)20-91-58(50)101-60(86)67-14-13-61(2,3)15-27(67)26-9-10-35-63(6)16-28(69)52(62(4,5)34(63)11-12-64(35,7)65(26,8)17-36(67)74)100-56-44(82)41(79)40(78)33(95-56)22-92-53-42(80)37(75)29(70)18-88-53/h9,25,27-59,68-85,87H,10-24H2,1-8H3/t25-,27-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUSXGOFMUXCB-HGJJLTKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]([C@@]5(C[C@H]4O)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H108O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)
![N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)

![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)

![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)
![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)